Regioisomeric Differentiation: 6‑Position Thioether vs. Prototypical 2‑Position Thioether Bronchosecretolytics
The target compound bears the pyridin-2-ylmethylthio substituent at the pyrimidine 6‑position, whereas the clinical‑stage bronchosecretolytic tasuldine (2‑[(3‑pyridinylmethyl)thio]pyrimidine, CAS 88579‑39‑9) carries the thioether at the pyrimidine 2‑position with a 3‑pyridinylmethyl linkage [1]. In the mouse phenol‑red tracheal secretion model, tasuldine (2‑thioether regioisomer) produced greater secretion than ambroxol after systemic administration [2]. No equivalent in‑vivo secretion data are publicly available for the 6‑thioether, 4‑(4‑fluorophenyl)‑substituted regioisomer (1226439‑49‑1), and the activity of the 2‑thioether scaffold cannot be assumed to translate to the 6‑thioether scaffold given the known sensitivity of bronchosecretolytic potency to the pyrimidine substitution site within the broader patent class [3].
| Evidence Dimension | Bronchosecretolytic efficacy (phenol‑red tracheal excretion in mice; systemic administration) |
|---|---|
| Target Compound Data | No public quantitative data available |
| Comparator Or Baseline | Tasuldine (2‑[(3‑pyridinylmethyl)thio]pyrimidine): superior to ambroxol in phenol‑red excretion assay [2] |
| Quantified Difference | Not calculable; regioisomeric and substituent differences preclude direct extrapolation |
| Conditions | Mouse phenol‑red tracheal secretion model (systemic administration) |
Why This Matters
This regioisomer represents a structurally distinct tool compound for probing position‑dependent bronchosecretolytic SAR; procurement enables head‑to‑head benchmarking against the 2‑thioether clinical prototype.
- [1] Schickaneder H, et al. U.S. Patent 5,025,016. Pyrimidine-thioalkyl pyridine derivatives. 1991. View Source
- [2] Schickaneder H, et al. 2-[(3-Pyridinylmethyl)thio]pyrimidine derivatives: new bronchosecretolytic agents. J Med Chem. 1987;30(3):547-51. PMID: 3820227. View Source
- [3] Schickaneder H, et al. U.S. Patent 5,025,016. Pyrimidine-thioalkyl pyridine derivatives, medicaments containing these compounds, and method of treatment. Claim 1 and Examples. View Source
